molecular formula C12H24N2O3 B12954666 (S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

(S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B12954666
M. Wt: 244.33 g/mol
InChI Key: SXJRBPRPVOCIFE-SNVBAGLBSA-N
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Description

(S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Amino Group: The amino group is added through an amination reaction, often using ammonia or an amine derivative.

    Protection of Functional Groups: Protecting groups such as tert-butyl are used to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the amino group may produce secondary amines.

Scientific Research Applications

(S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate: A similar compound without the (S)-configuration.

    tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the amino group.

    tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Lacks the hydroxy group.

Uniqueness

(S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxyethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 4-[(1S)-2-amino-1-hydroxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3/t10-/m1/s1

InChI Key

SXJRBPRPVOCIFE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](CN)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O

Origin of Product

United States

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